1-Benzoylazetidin-3-yl methanesulfonate

HIV-1 entry inhibition Antiviral potency Pseudovirus neutralization

1-Benzoylazetidin-3-yl methanesulfonate (CAS 136911-52-9, also designated SC18) is a synthetic small-molecule azetidine derivative that functions as an HIV-1 entry inhibitor. It features a benzoyl-substituted azetidine core bearing a methanesulfonate (mesylate) leaving group at the 3-position.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
Cat. No. B8426105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylazetidin-3-yl methanesulfonate
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CN(C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO4S/c1-17(14,15)16-10-7-12(8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyZTDSXGJNVRQBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoylazetidin-3-yl methanesulfonate – Azetidine-Based HIV-1 Entry Inhibitor with Fully Resolved SPR Kinetics


1-Benzoylazetidin-3-yl methanesulfonate (CAS 136911-52-9, also designated SC18) is a synthetic small-molecule azetidine derivative that functions as an HIV-1 entry inhibitor. It features a benzoyl-substituted azetidine core bearing a methanesulfonate (mesylate) leaving group at the 3-position [1]. The compound was designed via field-based computational templating to explore chemotype diversity beyond the conventional piperazine-based entry inhibitor scaffold, and its full antiviral potency together with surface plasmon resonance (SPR) kinetic parameters has been characterized against recombinant HIV-1 Env trimer [1].

Why 1-Benzoylazetidin-3-yl methanesulfonate Cannot Be Substituted by Other Azetidine Sulfonates or Entry-Inhibitor Scaffolds


Although azetidine-3-yl methanesulfonates share a common mesylate ester warhead, the N-substituent and the overall core geometry profoundly alter target binding kinetics and antiviral potency [1]. For example, replacing the benzoyl group with a benzyl or benzhydryl moiety abolishes the HIV-1 Env interaction profile, and swapping the azetidine core for an octahydropyrrolo[3,4-c]pyrrole scaffold (as in SC16) yields a >7-fold median IC50 improvement [1]. Similarly, the same benzoyl-azetidine mesylate architecture in SC39 shows >11-fold weaker potency than SC18 due to distal group modifications [1]. Consequently, in-class analogs cannot be interchanged for HIV-1 entry studies without quantitative re-validation; the specific combination of N-benzoyl protection and the azetidine mesylate precise geometry determines both the association and dissociation rate constants measurable only through SPR [1].

1-Benzoylazetidin-3-yl methanesulfonate – Head-to-Head Quantitative Differentiation vs Closest Entry-Inhibitor Analogs


Antiviral IC50 Profiling Against Two HIV-1 Subtype B Pseudoviruses – SC18 vs SC16 and SC39

In a single-round infection assay, 1-benzoylazetidin-3-yl methanesulfonate (SC18) showed a median IC50 of 0.246 µM against HIV-1 Env-pseudotyped viruses, positioning it between the more potent SC16 (median IC50 = 0.033 µM) and the weaker SC39 (median IC50 = 2.73 µM) [1]. Against the JR-CSF envelope, SC18 achieved IC50 = 0.132 ± 0.004 µM compared to SC16 at 0.029 ± 0.008 µM and SC39 at 0.143 ± 0.052 µM; against the B41 envelope, SC18 recorded IC50 = 0.360 ± 0.012 µM vs SC16 at 0.037 ± 0.005 µM and SC39 at 5.32 ± 0.26 µM [1]. This demonstrates that SC18 occupies a well-defined intermediate potency window, enabling dose-response studies where neither ultra-high potency (SC16) nor weak activity (SC39) is desirable [1].

HIV-1 entry inhibition Antiviral potency Pseudovirus neutralization

Surface Plasmon Resonance Kinetic Profiling Reveals SC18's Distinct Off-Rate Signature

SPR analysis against immobilized B41 SOSIP.664 gp140 trimer revealed that SC18 exhibits an association rate constant ka = 1.59 × 10^4 M⁻¹s⁻¹ and a dissociation rate constant kd = 2.48 × 10⁻² s⁻¹, yielding an equilibrium dissociation constant KD = 1.56 µM [1]. In contrast, SC16 displayed faster association (ka = 8.62 × 10^4 M⁻¹s⁻¹) and much slower dissociation (kd = 5.98 × 10⁻³ s⁻¹, KD = 69.3 nM), while SC39 showed both very slow association (ka = 1.39 × 10³ M⁻¹s⁻¹) and the fastest dissociation (kd = 3.81 × 10⁻² s⁻¹, KD = 27.4 µM) [1]. SC18's off-rate (kd) is 4.1-fold faster than SC16's, directly correlating with its 7.5-fold weaker antiviral potency, yet its on-rate remains sufficiently high to engage the target effectively before rapid dissociation [1].

Surface Plasmon Resonance Binding kinetics HIV-1 gp140 trimer

Core-Scaffold Impact on Potency: Azetidine vs Octahydropyrrolo[3,4-c]pyrrole – A Structurally Defined Differentiation

SC18 and SC16 share identical proximal (triazole-azaindole) and distal (benzoyl) moieties, differing exclusively in the central core: SC18 employs a 1-benzoylazetidine mesylate core, whereas SC16 uses an octahydropyrrolo[3,4-c]pyrrole scaffold [1]. This single scaffold replacement results in a 7.5-fold increase in median antiviral IC50 (SC18: 0.246 µM vs SC16: 0.033 µM) and corresponding changes in SPR kinetic parameters, with SC16 having a 22.5-fold higher binding affinity [1]. Molecular docking into the BMS-626529-SOSIP complex (PDB 5U7O) indicates that the azetidine core of SC18 allows the terminal benzoyl group to adopt a subtly shifted orientation relative to the piperazine-based reference, altering electrostatic complementarity and contributing to the potency differential [1].

Scaffold hopping Bioisostere comparison HIV-1 entry inhibitor design

Experimental Validation of the Off-Rate – Potency Correlation: SC18 as a Critical Data Point

The study established for the first time a logarithmic correlation between SPR-derived off-rate (kd) and median antiviral IC50 across the compound series [1]. SC18 occupies a pivotal intermediate position in this correlation (kd = 2.48 × 10⁻² s⁻¹, median IC50 = 0.246 µM), situated between the reference inhibitor BMS-626529 (kd = 5.9 × 10⁻⁴ s⁻¹, IC50 = 0.000055 µM) and the weakest compound SC39 (kd = 3.81 × 10⁻² s⁻¹, IC50 = 2.73 µM) [1]. The R² = 0.99 correlation between kd and IC50 across all five compounds demonstrates that SC18's off-rate is not an outlier but a predictable component of the structure-kinetic relationship, validating its utility as a calibration point for predicting antiviral potency from SPR data [1].

Structure-kinetic relationship Drug-target residence time HIV-1 Env interaction

Optimal Use Cases for 1-Benzoylazetidin-3-yl methanesulfonate in HIV-1 Entry Inhibitor Research and Drug Discovery


SAR Probe for Core-Scaffold Hopping in HIV-1 Entry Inhibitor Programs

SC18's well-defined azetidine core, when compared directly to the octahydropyrrolo[3,4-c]pyrrole-based SC16, isolates the contribution of the central scaffold to antiviral potency and binding kinetics. Medicinal chemistry teams can use SC18 as a reference compound to benchmark new azetidine-containing analogs, leveraging its 7.5-fold lower potency relative to SC16 to establish SAR trends for core modifications [1].

SPR Assay Calibration Standard for HIV-1 Env Binding Kinetics

Because SC18 exhibits an intermediate off-rate (kd = 2.48 × 10⁻² s⁻¹) and a fully validated 1:1 binding model against the B41 SOSIP.664 gp140 trimer, it can serve as a system suitability standard or calibration compound in SPR-based screening cascades. Its placement on the kd–potency correlation curve (R² = 0.99) ensures that kinetic measurements obtained with SC18 can be used to normalize inter-assay variability and predict antiviral potency of new chemical entities [1].

Functional Probe for Dissecting On-Rate vs Off-Rate Contributions to Env Inhibition

SC18's kinetic profile is unique among the characterized compounds in that its association rate (ka = 1.59 × 10⁴ M⁻¹s⁻¹) remains sufficiently high to form the drug–target complex, while its fast dissociation (kd = 2.48 × 10⁻² s⁻¹) limits residence time. This combination allows researchers to experimentally dissect the relative contributions of ka and kd to overall antiviral efficacy, a capability not available with either the very slowly dissociating SC16 or the weakly associating SC39 [1].

Intermediate-Potency Control for Resistance Profiling and Mechanism-of-Action Studies

SC18's median IC50 of 0.246 µM places it in an ideal range for resistance selection experiments and mechanistic studies where highly potent compounds (e.g., SC11 with IC50 ~1 nM) may mask subtle resistance mutations or toxicity readouts. Its moderate potency ensures measurable infectivity reduction without complete viral suppression, facilitating the identification of escape mutants and off-target effects [1].

Quote Request

Request a Quote for 1-Benzoylazetidin-3-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.